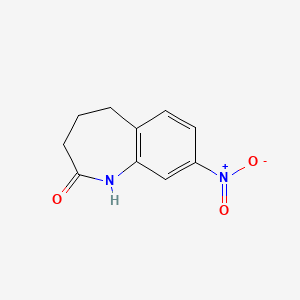

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

概要

説明

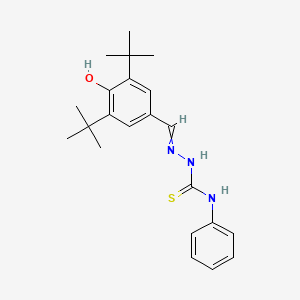

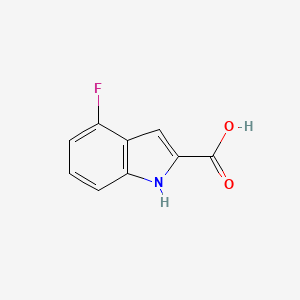

“8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical compound with the CAS Number: 22246-79-3 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

Molecular Structure Analysis

The InChI code for “8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is 1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8 (12 (14)15)6-9 (7)11-10/h4-6H,1-3H2, (H,11,13) . This code provides a standard way to encode the compound’s molecular structure.

科学的研究の応用

Anti-Cancer Properties

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits potential anti-cancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. It may help mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are exploring its ability to enhance neuronal survival and prevent neurotoxicity .

Antihypertensive Activity

Interestingly, related compounds (such as 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one) have been investigated for their antihypertensive effects. While not directly studied for this purpose, 8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one’s structural similarities suggest potential cardiovascular benefits .

Molecular Docking and Drug Design

Researchers have employed computational methods like molecular docking and molecular dynamics simulations to explore the binding interactions of this compound with specific protein targets. These studies aid in drug design and optimization, potentially leading to novel therapeutic agents .

Chemical Synthesis and Medicinal Chemistry

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one serves as a valuable synthetic intermediate in medicinal chemistry. Its unique structure allows for diverse modifications, enabling the creation of analogs with improved pharmacological properties .

Building Blocks for Heterocyclic Compounds

Organic chemists utilize this compound as a building block for constructing various heterocyclic structures. Its reactivity and versatility make it valuable in the synthesis of novel compounds for drug discovery and other applications .

Safety And Hazards

特性

IUPAC Name |

8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTQWTAKTYMLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399232 | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

CAS RN |

22246-79-3 | |

| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)